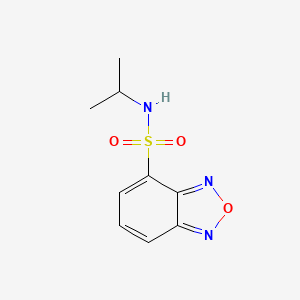
N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is one of the most commonly prescribed NSAIDs and is available in various forms, including tablets, capsules, and injections.
Mécanisme D'action
The mechanism of action of Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects, including the inhibition of COX enzymes, reduction of prostaglandin synthesis, and modulation of cytokine production. Diclofenac also has analgesic effects, which are thought to be mediated by the inhibition of prostaglandin synthesis and modulation of pain pathways. Additionally, Diclofenac has been shown to have anti-inflammatory effects, which are thought to be mediated by the inhibition of cytokine production and modulation of immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and availability in various forms. Diclofenac is also relatively inexpensive and has a low toxicity profile, making it a useful tool for studying inflammatory and pain-related conditions. However, the use of Diclofenac in laboratory experiments is limited by its potential for non-specific effects and the need for careful control of experimental conditions to ensure reproducibility.
Orientations Futures
There are several future directions for research on Diclofenac, including the development of new formulations and delivery methods, investigation of its potential use in the treatment of cancer and other diseases, and further elucidation of its mechanism of action. Additionally, there is a need for further research on the potential side effects of Diclofenac and the development of strategies to mitigate its toxicity. Overall, Diclofenac remains an important tool for the study of pain and inflammation, and its continued investigation is likely to yield new insights into the treatment of these conditions.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUDXKJIVBTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422392.png)

![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)

![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
![methyl [4-(methylsulfonyl)-1-piperazinyl]acetate](/img/structure/B4422452.png)
![ethyl (2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4422460.png)
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422473.png)

![4-methyl-2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422479.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)
